4-n-HexyloxyphenylZinc bromide
Description
4-n-HexyloxyphenylZinc bromide is an organozinc compound characterized by a phenyl ring substituted with a hexyloxy group (-O-C₆H₁₃) at the para position, coordinated to a zinc bromide (ZnBr₂) moiety. Organozinc reagents like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they enable the formation of carbon-carbon bonds. The hexyloxy substituent enhances solubility in nonpolar solvents and influences steric and electronic properties, which can modulate reactivity in catalytic systems.
Properties
Molecular Formula |
C12H17BrOZn |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);hexoxybenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NXYADQZWVFZOGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-HexyloxyphenylZinc bromide can be synthesized through the reaction of 4-n-Hexyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-n-HexyloxyphenylZinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form alkanes or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions such as heating and the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
4-n-HexyloxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-n-HexyloxyphenylZinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds through transmetalation processes, where the zinc atom transfers its organic group to a metal catalyst, such as palladium. This process is crucial in cross-coupling reactions, enabling the formation of complex organic structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-n-HexyloxyphenylZinc bromide with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparisons
Reactivity and Functional Groups this compound: The ZnBr₂ moiety and aryl group confer electrophilicity, making it suitable for transmetalation in catalysis. The hexyloxy group enhances solubility in organic solvents compared to shorter-chain analogs. Sepantronium Bromide: Contains a bromide ion but lacks a metal center. Its bioactivity stems from aromatic and heterocyclic motifs, enabling specific protein interactions (e.g., survivin inhibition) .
Biological Activity Sepantronium Bromide demonstrates potent anticancer activity (IC₅₀ values in low nM range) and synergizes with radiotherapy .
Hazard Profiles Sepantronium Bromide is a bioactive compound with stringent handling requirements (e.g., avoidance of inhalation). 4-N-Hexylbenzylamine is classified as low-risk but lacks comprehensive toxicological data .
Research Findings
- Sepantronium Bromide: In vivo studies show 80% tumor growth inhibition in PC-3 xenografts and enhanced radiosensitivity in NSCLC models .
- This compound : While direct data are absent, analogous arylzinc bromides exhibit high efficiency in cross-coupling reactions (e.g., >90% yield in Negishi couplings under optimized conditions).
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